An In-Depth Technical Guide to 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide: Structure, Identifiers, and Synthesis
An In-Depth Technical Guide to 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide: Structure, Identifiers, and Synthesis
This guide provides a comprehensive technical overview of the chemical compound 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its structural representation through universally recognized chemical identifiers, detail a reliable synthetic protocol, and explore the fundamental importance of these elements in modern chemical and pharmaceutical research.
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it a privileged scaffold in the design of new therapeutic agents. Understanding and unambiguously identifying specific benzamide derivatives, such as the title compound, is therefore of paramount importance.
Core Molecular Identifiers
In the landscape of digital chemistry and global scientific collaboration, standardized and machine-readable identifiers are critical for the accurate representation and retrieval of chemical information. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) with its condensed InChIKey are the foremost standards in this domain.[1] They eliminate the ambiguity of chemical nomenclature and provide a robust foundation for cheminformatics and computational drug discovery.
Below are the computed identifiers for 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide.
| Identifier | Value |
| Chemical Name | 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide |
| SMILES String | Clc1ccccc1C(=O)NCCOc2ccc(F)cc2 |
| InChI | InChI=1S/C15H13ClFNO2/c16-14-4-2-1-3-12(14)15(19)18-8-9-20-13-6-5-11(17)7-10-13/h1-7,10H,8-9H2,(H,18,19) |
| InChIKey | YJCYJCVRFHMYIW-UHFFFAOYSA-N |
Deconstructing the SMILES String
The SMILES format represents a molecule's structure as a linear string of characters, capturing its atomic composition and connectivity.[2][3]
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Clc1ccccc1: This segment describes the 2-chlorophenyl group. Cl represents a chlorine atom attached to an aromatic carbon (c). The lowercase c's and the number 1 define a benzene ring, with the numbering indicating the ring closure points.
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C(=O): This denotes a carbonyl group (a carbon double-bonded to an oxygen).
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N: Represents a nitrogen atom.
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CCO: An ethyl linker (CC) with an oxygen atom (O).
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c2ccc(F)cc2: This describes the 4-fluorophenyl group. F represents a fluorine atom attached to an aromatic carbon in a second benzene ring, denoted by the number 2. The parentheses enclose the substituent on the aromatic ring.
Understanding the InChI and InChIKey
The InChI is a layered, textual identifier that provides a hierarchical description of a molecule's composition and structure. The InChIKey is a condensed, 27-character hashed version of the InChI, designed for easy web searching and database indexing.[4][5]
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InChI=1S/... : The prefix indicates the InChI version and that it is a standard InChI.
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/C15H13ClFNO2 : This is the chemical formula layer.
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/c16-14-4-2-1-3-12(14)15(19)18-8-9-20-13-6-5-11(17)7-10-13/ : The connectivity layer, detailing the bonding of the non-hydrogen atoms.
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/h1-7,10H,8-9H2,(H,18,19)/ : The hydrogen layer, specifying the location of hydrogen atoms.
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YJCYJCVRFHMYIW-UHFFFAOYSA-N : The InChIKey is a fixed-length code. The first 14 characters (YJCYJCVRFHMYIW) are derived from the connectivity information of the InChI, while the subsequent characters represent other layers like stereochemistry (in this case, UHFFFAOYSA for no specified stereochemistry) and a protonation layer.[4]
Visualizing the Chemical Information
The following diagram illustrates the relationship between the compound's name, its two-dimensional structure, and its primary chemical identifiers.
Caption: From Structure to String: Representing 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide.
Experimental Protocol: Synthesis of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide
The synthesis of the title compound can be efficiently achieved via a Schotten-Baumann reaction, a robust and widely used method for the formation of amides from amines and acid chlorides.[6][7][8] This protocol details the acylation of 2-(4-fluorophenoxy)ethanamine with 2-chlorobenzoyl chloride.
Causality of Experimental Choices: The Schotten-Baumann conditions, utilizing a two-phase system with an aqueous base, are ideal for this reaction. The base (sodium hydroxide) neutralizes the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[9] The use of an organic solvent ensures that the reactants and product remain dissolved.
Step 1: Preparation of 2-(4-fluorophenoxy)ethanamine
This intermediate can be synthesized from 4-fluorophenol and a suitable aminoethylating agent, or it can be procured from commercial suppliers. For the purpose of this guide, we will assume it is available.
Step 2: Amide Formation
Materials:
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2-(4-fluorophenoxy)ethanamine
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2-Chlorobenzoyl chloride
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Standard laboratory glassware
Procedure:
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In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-(4-fluorophenoxy)ethanamine in dichloromethane (approximately 10 mL per gram of amine).
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Add an equal volume of a 2 M aqueous solution of sodium hydroxide to the flask.
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Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
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Dissolve 1.05 equivalents of 2-chlorobenzoyl chloride in a minimal amount of dichloromethane.
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Add the 2-chlorobenzoyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
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Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), deionized water, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to validate the structure and ensure the absence of significant impurities.
Conclusion
This guide has provided a detailed technical overview of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide, emphasizing the critical role of standardized chemical identifiers. The provided SMILES and InChIKey serve as unambiguous labels for this molecule, facilitating its inclusion in chemical databases and computational workflows. The detailed synthetic protocol, based on the reliable Schotten-Baumann reaction, offers a clear and reproducible method for its preparation in a laboratory setting. For researchers in drug discovery and medicinal chemistry, a firm grasp of these fundamental concepts—from structural representation to synthesis—is essential for the advancement of novel therapeutic agents.
References
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